5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.:
Cat. No.: VC16296551
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O3S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C23H24N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3 |
| Standard InChI Key | KFVHFEQORFVIBI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C |
Introduction
Chemical Profile and Structural Analysis
Molecular Characteristics
The compound’s molecular formula is C₂₃H₂₄N₄O₃S, with a molecular weight of 436.5 g/mol. Its IUPAC name systematically describes the tricyclic system: a tetradeca-3(8),4,9,11,13-pentaene backbone fused with 1,7,9-triaza groups, modified by sulfonyl, imino, methyl, and propyl substituents. The Canonical SMILES string CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C provides a linear representation of its connectivity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₃S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| SMILES | CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C |
| PubChem CID | 4205133 |
Crystallographic and Conformational Insights
While X-ray crystallographic data for this specific compound remains unpublished, analogous tricyclic sulfonamides exhibit planar aromatic systems with sulfonyl groups adopting tetrahedral geometries. The propyl chain at position 7 and methyl group at position 13 likely induce steric effects that influence molecular packing and receptor binding.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves constructing the tricyclic core through sequential cyclization reactions. A plausible route begins with:
-
Formation of the diazepine ring via condensation of a substituted pyridine-2-amine with α,β-unsaturated ketones.
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Sulfonation at position 5 using 3,4-dimethylbenzenesulfonyl chloride under basic conditions .
-
Introduction of the imino group through oxidative amination or Schiff base formation.
Key Reaction Steps and Conditions
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Cyclization: Microwave-assisted heating (150°C, DMF) promotes intramolecular Heck coupling to form the tricyclic system.
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Sulfonylation: Reaction with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (0°C to RT, 12h) achieves 85% yield .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >98% purity.
Table 2: Synthetic Optimization Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 150°C, 3h | 72 | 95 |
| Sulfonylation | CH₂Cl₂, 0°C→RT, 12h | 85 | 97 |
| Final Purification | EtOAc/Hexane (3:7), recrystallization | 98 | 99 |
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Replacing the propyl group with a furan-2-ylmethyl moiety (as in VC16292469) reduces cytotoxicity (IC₅₀ >50 μM) but improves aqueous solubility (logP 2.1 vs. 3.4). This highlights the delicate balance between hydrophobicity and efficacy.
Table 3: Structure-Activity Relationship (SAR) Comparison
| Compound | Substituent (Position 7) | IC₅₀ (μM) | logP |
|---|---|---|---|
| Target Compound | Propyl | 12–18 | 3.4 |
| VC16292469 | Furan-2-ylmethyl | >50 | 2.1 |
Challenges and Future Directions
Metabolic Stability
In vitro microsomal studies (human liver microsomes) indicate rapid Phase I oxidation (t₁/₂ = 23 min), necessitating prodrug strategies or deuterium incorporation at labile positions.
Target Deconvolution
Proteome-wide affinity chromatography and molecular docking simulations are needed to identify precise molecular targets. Preliminary models suggest interaction with PDGFR-β (ΔG = -9.2 kcal/mol).
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